molecular formula C11H11N5O B11079433 (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile

(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile

Cat. No.: B11079433
M. Wt: 229.24 g/mol
InChI Key: QPOWQQUVBORCOC-UHFFFAOYSA-N
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Description

(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may act as a mixed-type inhibitor in certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

2-(9-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-4-yl)acetonitrile

InChI

InChI=1S/C11H11N5O/c12-5-6-15-9-4-2-1-3-8(9)10(17)16-11(15)13-7-14-16/h7H,1-4,6H2

InChI Key

QPOWQQUVBORCOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=NC=N3)N2CC#N

Origin of Product

United States

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